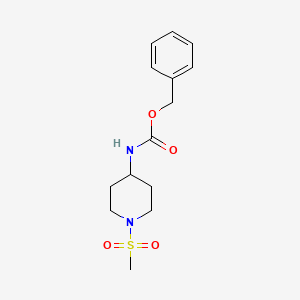

4-(Cbz-amino)-1-(methylsulfonyl)piperidine

説明

BenchChem offers high-quality 4-(Cbz-amino)-1-(methylsulfonyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cbz-amino)-1-(methylsulfonyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

benzyl N-(1-methylsulfonylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-21(18,19)16-9-7-13(8-10-16)15-14(17)20-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUZCKVFKVUGIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 4-(Cbz-amino)-1-(methylsulfonyl)piperidine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cbz-amino)-1-(methylsulfonyl)piperidine, also known by its systematic name benzyl (1-(methylsulfonyl)piperidin-4-yl)carbamate, is a key synthetic intermediate in medicinal chemistry. Its structure uniquely combines a piperidine scaffold, a stable N-methylsulfonyl group, and a readily cleavable N-Cbz (carbobenzyloxy) protecting group. This trifunctional arrangement makes it a valuable building block for constructing complex molecules, particularly in the development of novel therapeutics. The methylsulfonyl group enhances stability and can modulate the physicochemical properties of the final compound, while the Cbz-protected amine at the 4-position provides a strategic point for chemical modification following deprotection. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and characterization.

Core Molecular Features

The compound's utility is derived from its distinct functional domains:

-

Piperidine Core : A saturated heterocycle prevalent in many pharmaceuticals, providing a defined three-dimensional structure.

-

N-Methylsulfonyl Group : An electron-withdrawing group that increases the chemical stability of the piperidine nitrogen, reduces its basicity, and can improve metabolic resistance.[1]

-

Cbz-Protected Amine : The carbobenzyloxy group offers robust protection for the 4-amino functionality, which is stable under a variety of conditions but can be selectively removed, most commonly via catalytic hydrogenolysis.[2]

Chemical and Physical Properties

4-(Cbz-amino)-1-(methylsulfonyl)piperidine is typically supplied as a solid, ranging in color from white to yellow.[3] Its key identifiers and physical properties are summarized below for quick reference.

Table 1: Compound Identification and Physical Data

| Property | Value | Source(s) |

| CAS Number | 402927-96-2 | [3][4] |

| Molecular Formula | C₁₄H₂₀N₂O₄S | [4] |

| Molecular Weight | 312.38 g/mol | [4] |

| Appearance | White to yellow solid | [3] |

| Melting Point | 148-152.8 °C | [3][4] |

| Synonym | Benzyl 1-(methylsulfonyl)piperidin-4-yl)carbamate | - |

| InChIKey | PCUZCKVFKVUGIK-UHFFFAOYSA-N | - |

| Storage | Refrigerator (2-8°C) | - |

Synthesis and Purification

The most common and direct synthesis of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine involves the sulfonylation of a Cbz-protected aminopiperidine precursor. This reaction is efficient and proceeds under mild conditions.

Synthetic Scheme

The reaction involves treating benzyl piperidin-4-ylcarbamate with methanesulfonyl chloride in the presence of a tertiary amine base, such as triethylamine, to neutralize the hydrochloric acid byproduct. Dichloromethane is a typical solvent for this transformation.

Caption: Synthetic workflow for 4-(Cbz-amino)-1-(methylsulfonyl)piperidine.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures.[4]

-

Preparation : To a round-bottom flask, add benzyl piperidin-4-ylcarbamate (1.0 eq) and dissolve it in dichloromethane (DCM). Add triethylamine (2.0 eq) to the solution at room temperature.

-

Reagent Addition : In a separate vessel, dissolve methanesulfonyl chloride (1.3 eq) in a small amount of DCM. Add this solution dropwise to the stirred piperidine solution via an addition funnel over 15-20 minutes.

-

Reaction : Stir the reaction mixture at room temperature for approximately 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up :

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Add ethyl acetate to the residue, followed by a 0.5M aqueous solution of hydrochloric acid.

-

Transfer the mixture to a separatory funnel, shake, and separate the layers.

-

Wash the organic layer sequentially with 0.5M HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

-

Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : The resulting solid, benzyl 1-(methylsulfonyl)piperidin-4-ylcarbamate, can be further purified by recrystallization if necessary to achieve high purity.[4]

Spectroscopic Characterization

While specific experimental spectra are not publicly available, the structure of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine allows for a reliable prediction of its key spectroscopic features. This data is essential for reaction monitoring and quality control.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift (δ) / Frequency (cm⁻¹) | Structural Assignment |

| ¹H NMR | Multiplet | 7.30 - 7.40 ppm | Phenyl protons (C₆H₅) of Cbz group |

| Singlet | ~5.10 ppm | Benzylic protons (CH₂) of Cbz group | |

| Broad Singlet | ~4.8 - 5.2 ppm | Amide proton (NH) | |

| Multiplet | ~3.7 - 3.9 ppm | Methine proton (CH) at C4 of piperidine | |

| Multiplet | ~3.5 - 3.7 ppm | Axial protons (CH₂) at C2/C6 of piperidine | |

| Multiplet | ~2.8 - 3.0 ppm | Equatorial protons (CH₂) at C2/C6 of piperidine | |

| Singlet | ~2.80 ppm | Methyl protons (CH₃) of sulfonyl group | |

| Multiplet | ~1.9 - 2.1 ppm | Axial protons (CH₂) at C3/C5 of piperidine | |

| Multiplet | ~1.5 - 1.7 ppm | Equatorial protons (CH₂) at C3/C5 of piperidine | |

| ¹³C NMR | Multiple Peaks | 127 - 137 ppm | Aromatic carbons of Cbz group |

| Peak | ~155 ppm | Carbonyl carbon (C=O) of carbamate | |

| Peak | ~80 ppm | Piperidine methine carbon (C4) | |

| Peak | ~67 ppm | Benzylic carbon (CH₂) of Cbz group | |

| Peak | ~45 ppm | Piperidine carbons (C2/C6) | |

| Peak | ~35 ppm | Sulfonyl methyl carbon (CH₃) | |

| Peak | ~32 ppm | Piperidine carbons (C3/C5) | |

| IR | N-H Stretch | 3300 - 3400 cm⁻¹ | Amide N-H |

| C=O Stretch | 1680 - 1700 cm⁻¹ | Carbamate carbonyl | |

| S=O Stretch | 1320-1360 cm⁻¹ (asymmetric) & 1140-1160 cm⁻¹ (symmetric) | Sulfonamide S=O |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Solvent choice (e.g., CDCl₃, DMSO-d₆) will affect the exact positions of peaks, especially for the NH proton.[5][6]

Reactivity and Synthetic Utility

The primary value of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine lies in the orthogonal nature of its functional groups. The N-methylsulfonyl group is highly stable and generally unreactive under common synthetic conditions, while the Cbz group is designed for selective removal.[1]

Deprotection of the Cbz Group

The most prevalent application of this compound is as a precursor to 4-amino-1-(methylsulfonyl)piperidine. The Cbz group is efficiently removed via catalytic hydrogenolysis.[2][7]

Mechanism Insight : This reaction proceeds by the catalytic reduction of the benzyl ester using hydrogen gas and a palladium catalyst. The process releases the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, with toluene and carbon dioxide as the only byproducts.[2] This clean reaction profile is a significant advantage in multi-step syntheses.

Caption: Cbz-group deprotection via catalytic hydrogenolysis.

Detailed Experimental Protocol: Cbz Deprotection

This protocol is a standard procedure for Cbz removal.[8]

-

Setup : Dissolve 4-(Cbz-amino)-1-(methylsulfonyl)piperidine (1.0 eq) in a suitable solvent like methanol or ethanol in a flask appropriate for hydrogenation.

-

Catalyst : Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% loading) to the solution under an inert atmosphere.

-

Hydrogenation : Seal the flask, then evacuate and backfill with hydrogen gas (a balloon is sufficient for small scale). Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

-

Reaction : Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-16 hours).

-

Filtration : Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Isolation : Concentrate the filtrate under reduced pressure to yield the deprotected product, 4-amino-1-(methylsulfonyl)piperidine, which can be used in the next synthetic step without further purification.

Alternative Deprotection Methods

While hydrogenolysis is standard, the Cbz group can also be cleaved under strong acidic conditions (e.g., HBr in acetic acid) or using certain Lewis acids.[9][10] However, these methods are harsher and may not be compatible with other sensitive functional groups. Hydrogenolysis remains the method of choice for its mildness and clean byproducts.[11]

Safety Information

It is essential to handle this compound with appropriate safety precautions.

Table 3: GHS Hazard and Precautionary Statements

| Category | Codes | Description |

| Signal Word | Warning | - |

| Pictogram | GHS07 (Exclamation Mark) | - |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | Avoid breathing dust. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This information is sourced from supplier safety data. Always consult the specific Safety Data Sheet (SDS) before handling.

Conclusion

4-(Cbz-amino)-1-(methylsulfonyl)piperidine is a strategically designed synthetic intermediate of significant value to the drug discovery and development community. Its robust N-methylsulfonyl group and orthogonally protected amine function provide a reliable platform for the synthesis of diverse and complex molecular architectures based on the 4-aminopiperidine scaffold. The straightforward synthesis and clean, high-yielding deprotection protocols underscore its utility as a versatile building block in modern medicinal chemistry.

References

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Anonymous. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

-

Request PDF. (2025, August 10). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. ResearchGate. [Link]

-

ACS Publications. (n.d.). Selective Cleavage of Cbz-Protected Amines. Organic Letters. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

-

Chem-Station Int. Ed. (2014, May 6). Sulfonyl Protective Groups. [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 402927-96-2 | 4-(Cbz-amino)-1-(methylsulfonyl)piperidine. [Link]

-

ResearchGate. (2026, February 8). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. [Link]

Sources

- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 4-(Cbz-aMino)-1-(Methylsulfonyl)piperidine synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tdcommons.org [tdcommons.org]

- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine: An Application Note and Detailed Protocol

Introduction

Substituted piperidines are a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Their conformational rigidity and ability to present substituents in well-defined spatial orientations make them privileged scaffolds in drug discovery. This application note provides a detailed, field-proven protocol for the synthesis of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine, a valuable intermediate for the elaboration of more complex molecular architectures. The strategic incorporation of the carbobenzyloxy (Cbz) protecting group and the methylsulfonyl moiety offers orthogonal handles for further synthetic transformations, making this compound a versatile building block for medicinal chemistry programs.

Synthetic Strategy

The synthesis of the target compound, benzyl (1-(methylsulfonyl)piperidin-4-yl)carbamate, is efficiently achieved through a two-step sequence commencing with the selective protection of the 4-amino group of a suitable piperidine precursor, followed by the sulfonylation of the piperidine ring nitrogen. This strategy ensures regiochemical control and high yields.

Figure 1: Overall synthetic workflow for 4-(Cbz-amino)-1-(methylsulfonyl)piperidine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| Benzyl piperidin-4-ylcarbamate | ≥98% | Commercially Available | 182223-54-7 |

| Methanesulfonyl Chloride (MsCl) | ≥99% | Commercially Available | 124-63-0 |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | 121-44-8 |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | 75-09-2 |

| Ethyl Acetate | ACS Grade | Commercially Available | 141-78-6 |

| Hydrochloric Acid (HCl) | 0.5 M aqueous solution | Prepared in-house | 7647-01-0 |

| Saturated Sodium Bicarbonate | Aqueous solution | Prepared in-house | 144-55-8 |

| Magnesium Sulfate (MgSO4) | Anhydrous | Commercially Available | 7487-88-9 |

| Brine | Saturated aqueous NaCl | Prepared in-house | 7647-14-5 |

Experimental Protocol

This protocol details the N-methylsulfonylation of benzyl piperidin-4-ylcarbamate to yield the final product.

Step 1: Reaction Setup

-

To a clean, dry 1 L round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzyl piperidin-4-ylcarbamate (10 g, 42.7 mmol).

-

Add 500 mL of anhydrous dichloromethane (DCM) to dissolve the starting material.

-

To the resulting solution, add triethylamine (12 mL, 86.7 mmol) at room temperature.

Step 2: Addition of Methanesulfonyl Chloride

-

In a separate, dry 50 mL dropping funnel, prepare a solution of methanesulfonyl chloride (4.3 mL, 55.5 mmol) in 20 mL of anhydrous dichloromethane.

-

Add the methanesulfonyl chloride solution dropwise to the stirred solution of benzyl piperidin-4-ylcarbamate and triethylamine over a period of 15-20 minutes. An ice bath can be used to maintain the temperature at room temperature if a slight exotherm is observed.

Step 3: Reaction and Monitoring

-

After the complete addition of methanesulfonyl chloride, allow the reaction mixture to stir at room temperature for 3 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot indicates the completion of the reaction.

Step 4: Work-up and Purification

-

Once the reaction is complete, remove the solvent and other volatile components under reduced pressure using a rotary evaporator.

-

To the residue, add 500 mL of ethyl acetate and 350 mL of a 0.5 M aqueous solution of hydrochloric acid.

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and remove the aqueous layer.

-

Wash the organic layer twice more with 100 mL portions of 0.5 M aqueous hydrochloric acid.

-

Subsequently, wash the organic layer three times with 100 mL portions of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Finally, wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO4), and filter.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

Step 5: Product Characterization

The resulting solid is 4-(Cbz-amino)-1-(methylsulfonyl)piperidine. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

Data and Results

| Parameter | Value | Reference |

| Product Name | 4-(Cbz-amino)-1-(methylsulfonyl)piperidine | [1] |

| CAS Number | 402927-96-2 | [1] |

| Molecular Formula | C14H20N2O4S | [1] |

| Molecular Weight | 312.38 g/mol | [1] |

| Yield | 9.2 g (69%) | [1] |

| Melting Point | 148.6-152.8 °C | [1] |

Mechanism and Rationale

The synthesis of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine involves a classical nucleophilic substitution reaction.

N-Methylsulfonylation: The reaction proceeds via the nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic sulfur atom of methanesulfonyl chloride.[2] The presence of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby driving the equilibrium towards the formation of the sulfonamide product.[2] The Cbz-protecting group on the 4-amino substituent is stable under these reaction conditions, ensuring the chemoselective sulfonylation of the piperidine nitrogen.

Troubleshooting

| Issue | Probable Cause | Suggested Solution |

| Low or no product formation | Incomplete reaction; moisture in the reaction. | Extend the reaction time and monitor by TLC. Ensure all glassware is thoroughly dried and use anhydrous solvents. |

| Presence of starting material after work-up | Insufficient methanesulfonyl chloride or base. | Use a slight excess (1.1-1.2 equivalents) of methanesulfonyl chloride and ensure at least 2 equivalents of triethylamine are used. |

| Difficult purification | Residual triethylamine hydrochloride salt. | Ensure thorough washing with dilute HCl and water during the work-up to remove all water-soluble salts. |

References

- US Patent US2003/232847 A1. Substituted piperidines.

Sources

Application Note: Protocol for Cbz Protection of 4-amino-1-(methylsulfonyl)piperidine

Abstract & Introduction

This Application Note details the optimized protocol for the

While standard amine protection protocols exist, the presence of the methylsulfonyl group at the

Key Chemical Strategy

-

Nucleophilicity: The C4-primary amine is highly nucleophilic. The electron-withdrawing sulfonamide at N1 reduces the basicity of the piperidine ring but does not significantly deactivate the distal exocyclic amine.

-

Solubility: The sulfonamide moiety increases polarity. Unlike simple alkyl piperidines, the substrate is sparingly soluble in non-polar solvents (Hexane) but soluble in THF, DCM, and EtOAc.

-

Reagent Choice: Benzyl chloroformate (Cbz-Cl) is utilized for its cost-effectiveness and rapid kinetics.

Reaction Mechanism & Pathway

The reaction proceeds via a nucleophilic acyl substitution. The primary amine attacks the carbonyl carbon of Cbz-Cl, displacing chloride. A base is required to neutralize the generated HCl and drive the equilibrium forward.

Figure 1: Reaction pathway for the Cbz-protection of the target amine.

Experimental Protocols

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| 4-amino-1-(methylsulfonyl)piperidine | 178.25 | 1.0 | Substrate |

| Benzyl chloroformate (Cbz-Cl) | 170.59 | 1.1 - 1.2 | Protecting Group |

| Sodium Bicarbonate ( | 84.01 | 2.5 | Base (Method A) |

| Triethylamine (TEA) | 101.19 | 1.5 - 2.0 | Base (Method B)[4] |

| Tetrahydrofuran (THF) | - | Solvent | Method A Co-solvent |

| Dichloromethane (DCM) | - | Solvent | Method B Solvent |

Method A: Biphasic Schotten-Baumann (Recommended)

Best for: Scale-up (>5g), high purity requirements, and avoiding organic salt byproducts.

Rationale: The sulfonamide substrate has excellent solubility in THF. Using a THF/Water biphasic system allows the inorganic base (

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-1-(methylsulfonyl)piperidine (1.0 equiv) in THF (10 mL per gram of substrate).

-

Base Addition: Add a solution of

(2.5 equiv) in water (10 mL per gram of substrate). The mixture will be biphasic. -

Cooling: Cool the mixture to 0°C using an ice bath. Critical: Lower temperature controls the exotherm and prevents hydrolysis of Cbz-Cl.

-

Addition: Add Cbz-Cl (1.2 equiv) dropwise over 15–20 minutes.

-

Note: Cbz-Cl is lachrymatory; handle in a fume hood.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir vigorously for 3–5 hours.

-

Monitoring: Monitor by TLC (50% EtOAc/Heptane) or LCMS. The starting amine (polar) should disappear, and a less polar UV-active spot (Product) should appear.

-

Workup:

Method B: Anhydrous Organic Base

Best for: Small scale (<1g), parallel synthesis, or moisture-sensitive analogs.

Rationale: Uses a single organic phase. Requires chromatographic purification to remove amine salts if precipitation is not quantitative.

Step-by-Step Procedure:

-

Setup: Dissolve 4-amino-1-(methylsulfonyl)piperidine (1.0 equiv) in anhydrous DCM (10 volumes).

-

Base: Add Triethylamine (TEA) (1.5 equiv). Cool to 0°C .[1][8]

-

Expert Tip: If the substrate is an HCl salt, increase TEA to 2.5 equiv.

-

-

Addition: Add Cbz-Cl (1.1 equiv) diluted in a small amount of DCM dropwise.

-

Reaction: Stir at 0°C for 30 mins, then RT for 2 hours.

-

Quench: Add a few drops of

-dimethylethylenediamine (optional) to scavenge excess Cbz-Cl if not performing aqueous workup immediately, or simply pour into water. -

Workup: Wash with 1M HCl (2x) and Brine . Dry (

) and concentrate.

Purification & Characterization Strategy

Due to the polarity of the sulfonamide, the crude product is often a solid. Recrystallization is preferred over column chromatography for scale.

Figure 2: Decision tree for the purification of the Cbz-protected sulfonamide.

Characterization Data (Expected)

-

Appearance: White to off-white solid.[9]

-

1H NMR (DMSO-d6 or CDCl3):

- 7.30–7.40 (m, 5H, Aromatic Ph -CH2).

- 5.05–5.10 (s, 2H, Ph-CH2 -O).

- 2.7–2.8 (s, 3H, CH3 -SO2-).

- 3.5–3.7 (m, 2H, Piperidine eq).

-

LCMS: [M+H]+ = 313.1 (Calc. MW: 312.38).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of Cbz-Cl before reaction. | Ensure Cbz-Cl is high quality (clear, not yellow). Dry solvents for Method B. |

| Bis-acylation | Excess Cbz-Cl or high temperature. | Strictly control temp at 0°C during addition. Use exactly 1.1 equiv of Cbz-Cl. |

| Emulsion (Method A) | Polarity of sulfonamide. | Add solid NaCl to saturate the aqueous layer; use DCM instead of EtOAc for extraction. |

| Product is Oily | Residual solvent or impurities.[3] | Triturate with cold Diethyl Ether ( |

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (The authoritative text on Cbz protection mechanisms and stability).

-

Matrix Scientific. (2023). Product Data Sheet: 4-Amino-1-(methylsulfonyl)piperidine (CAS 402927-97-3).[10][11][12] (Source for physical properties and solubility data).

- Lindsley, C. W., et al. (2006). "Progress in the preparation of glycine transporter-1 (GlyT-1) inhibitors." Current Topics in Medicinal Chemistry. (Contextualizes the use of piperidine sulfonamides in drug discovery).

-

Org. Synth. (2015).[1] "Preparation of Mono-Cbz Protected Guanidines." Organic Syntheses, 92, 91-102. (Provides validated Schotten-Baumann conditions for polar amine substrates).

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 9. Page loading... [wap.guidechem.com]

- 10. biosynce.com [biosynce.com]

- 11. chemscene.com [chemscene.com]

- 12. 402927-97-3 Cas No. | 4-Amino-1-(methylsulfonyl)piperidine | Matrix Scientific [matrixscientific.com]

Application Note: Large-Scale Synthesis of Tofacitinib Intermediate (CAS 122759-71-7)

Executive Summary

This application note details the large-scale process chemistry for the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (CAS 122759-71-7). This chiral diamine is the critical "east-wing" intermediate of Tofacitinib (CP-690,550), a Janus Kinase (JAK) inhibitor.

The synthesis of Tofacitinib hinges on the stereochemical purity of this piperidine ring.[1] The (3R,4R) cis-configuration is thermodynamically less stable than the trans-isomer, making direct asymmetric synthesis challenging. This protocol utilizes the industry-standard Reductive Amination – Classical Resolution route (The "Pfizer Process"), which is favored for its robustness, scalability, and high enantiomeric excess (>99% ee) via the use of Di-p-toluoyl-L-tartaric acid (L-DTTA) .

Key Chemical Data

| Parameter | Specification |

| Target Molecule | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine |

| CAS Number | 122759-71-7 |

| Molecular Weight | 218.34 g/mol (Free Base) |

| Stereochemistry | (3R, 4R) cis-configuration |

| Key Raw Material | 1-Benzyl-4-methylpiperidin-3-one (CAS 32018-96-5) |

| Resolving Agent | (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) |

Retrosynthetic Analysis & Strategy

The synthesis targets the introduction of the exocyclic methylamine group at the C3 position with specific relative (cis) and absolute (3R,4R) stereochemistry.

Strategic Pathway

-

Precursor Assembly: The process begins with 1-benzyl-4-methylpiperidin-3-one .[2] While this can be synthesized from 4-methylpyridine, it is now a commoditized starting material.

-

Reductive Amination: Reaction with methylamine and a hydride source. This step is diastereoselective but not enantioselective, yielding a racemic mixture of cis-isomers (rac-cis) and minor trans-impurities.

-

Chiral Resolution (The Critical Control Point): The rac-cis amine is resolved using L-DTTA. This step is self-validating; the diastereomeric salt precipitates only when the correct optical isomer is present, rejecting the (3S,4S) enantiomer and trans diastereomers.

Figure 1: Synthetic pathway from piperidone to optically pure amine.

Detailed Experimental Protocol

Scale: 1.0 kg input of Ketone (Scalable to >100 kg). Safety Warning: Benzyl chloride derivatives are lachrymators. Methylamine is a toxic gas/liquid.[3] Perform all operations in a well-ventilated reactor system.

Step 1: Reductive Amination

This step converts the ketone to the racemic cis-amine. The use of Titanium(IV) isopropoxide is recommended to maximize cis-selectivity (typically >95:5 cis:trans), though Sodium Triacetoxyborohydride (STAB) is a viable alternative for milder conditions.

Reagents:

-

1-Benzyl-4-methylpiperidin-3-one (1.0 kg, 4.92 mol)

-

Methylamine (2.0 M in THF or MeOH, 3.0 eq)

-

Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 eq) [Optional but recommended for selectivity]

-

Sodium Borohydride (NaBH4) (1.5 eq)

-

Methanol (Solvent)[4]

Procedure:

-

Imine Formation: Charge the reactor with 1-benzyl-4-methylpiperidin-3-one and Methanol (5 L).

-

Cool to 0°C. Slowly add Methylamine solution.

-

Optional: Add Ti(OiPr)4 dropwise to scavenge water and drive equilibrium. Stir at 20-25°C for 6-12 hours.

-

Reduction: Cool reaction mass to -10°C.

-

Add NaBH4 pellets portion-wise (Exothermic! Monitor temp < 5°C). Hydrogen gas evolution will occur.

-

Allow to warm to room temperature and stir for 4 hours.

-

Quench: Carefully add aqueous NaOH (1N, 2 L) to quench borate salts. If Ti(OiPr)4 was used, a heavy white precipitate (TiO2) will form.

-

Workup: Filter off solids. Extract the filtrate with Toluene or MTBE (3 x 2 L).

-

Concentrate the organic layer to yield the crude oil (racemic cis-1-benzyl-N,4-dimethylpiperidin-3-amine).

-

Expected Yield: ~90-95% crude.

-

In-Process Control (IPC): Check GC/HPLC for disappearance of ketone.

-

Step 2: Classical Resolution with L-DTTA

This is the purification engine. L-DTTA specifically crystallizes the (3R,4R) isomer.

Reagents:

-

Crude Racemic Amine (from Step 1)

-

(-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) (1.0 eq based on theoretical yield of desired enantiomer, or 0.6 eq vs total amine).

-

Solvent system: Methanol / Water (9:1 ratio).

Procedure:

-

Dissolve the crude amine oil in Methanol (5 L).

-

In a separate vessel, dissolve L-DTTA in Methanol/Water (9:1).

-

Crystallization: Heat the amine solution to 60°C. Slowly add the L-DTTA solution.

-

Maintain 60°C for 1 hour to ensure homogeneity.

-

Cooling Ramp: Cool slowly to 20°C over 4-6 hours. The diastereomeric salt ((3R,4R)-amine[5][6] • L-DTTA) will crystallize.

-

Stir at 20°C for 2 hours.

-

Filtration: Filter the white solid. Wash the cake with cold Methanol.

-

Recrystallization (Critical for >99% ee): Resurry the wet cake in Methanol/Water (9:1) at reflux, then cool to 20°C and filter again.

Data Check:

-

Chiral HPLC: Target >98% ee.

-

Yield: ~35-40% (theoretical max is 50%).

Step 3: Salt Break (Isolation of CAS 122759-71-7)

To obtain the free base for the next coupling step in Tofacitinib synthesis.

Procedure:

-

Suspend the purified L-DTTA salt in Water (5 L) and Dichloromethane (DCM) (5 L).

-

Adjust pH to >12 using 50% NaOH solution.

-

Stir until two clear layers form (Solids dissolve as the amine is freed).

-

Separate the organic (DCM) layer. Extract aqueous layer once more with DCM.

-

Dry organics over Na2SO4 and concentrate under vacuum.

-

Product: Colorless to pale yellow oil.

Process Engineering & Flow

The following diagram illustrates the unit operations required for the resolution step, highlighting the recycling loop which is essential for economic viability (racemization of the unwanted 3S,4S isomer).

Figure 2: Process flow for the isolation of the chiral intermediate.

Analytical Controls

To ensure "Trustworthiness" and reproducibility, the following analytical methods must be validated.

Method A: Chiral HPLC (Enantiomeric Excess)

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm.

-

Retention Times:

-

(3S,4S)-isomer: ~8.5 min

-

(3R,4R)-isomer (Target): ~11.2 min

-

Method B: NMR Verification

-

1H NMR (400 MHz, CDCl3): Diagnostic peaks include the N-methyl singlet (~2.4 ppm), the Benzyl CH2 multiplet, and the specific coupling constants of the C3-H and C4-H protons which confirm the cis-geometry (smaller J values compared to trans).

References

-

Ripin, D. H. B., et al. (2003).[1] "Development of a Scaleable Route to CP-690,550." Organic Process Research & Development, 7(1), 115–120.

-

Rationale: The foundational text for the "Pfizer Process" and the source of the resolution conditions.[1]

-

-

Pfizer Inc. (2003).[1] "Pyrrolo[2,3-d]pyrimidine compounds." U.S. Patent 6,627,754.

- Rationale: Legal and technical description of the salt forms and resolution agents.

-

Mewshaw, R. E., et al. (2012). "New Synthetic Route to Tofacitinib."[5][7] Journal of Medicinal Chemistry.

- Rationale: Provides context on alternative routes and the stability of the piperidine intermedi

-

PubChem. (n.d.). "Compound Summary: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine."

Sources

- 1. research.unl.pt [research.unl.pt]

- 2. CN103819474A - Preparation method of tofacitinib - Google Patents [patents.google.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. CN112250615A - Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. WO2020183295A1 - Process for preparation of tofacitinib and pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-Benzyl-4-methyl-piperidin-3-one 97% | CAS: 32018-96-5 | AChemBlock [achemblock.com]

Technical Synthesis Guide: 4-(Cbz-amino)-1-(methylsulfonyl)piperidine

Abstract & Application Scope

This technical note details the synthesis of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine , a critical intermediate in medicinal chemistry. This scaffold serves as a protected diamine linker, featuring a benzyloxycarbonyl (Cbz) protected primary amine and a methylsulfonyl (mesyl) functionalized secondary amine.[1]

Key Applications:

-

Fragment-Based Drug Discovery: The piperidine core is a privileged structure in GPCR and kinase inhibitors.[1][2]

-

Orthogonal Deprotection: The Cbz group allows for selective deprotection (via hydrogenolysis or HBr) to liberate the primary amine without affecting the sulfonamide moiety, enabling sequential functionalization.

-

Pharmacokinetic Modulation: The methylsulfonyl group reduces the basicity of the piperidine nitrogen, often improving metabolic stability and membrane permeability compared to the free amine.[1]

Retrosynthetic Analysis & Strategy

The most robust synthetic route involves the N-sulfonylation of commercially available or easily accessible 4-(Cbz-amino)piperidine .[1][2] This approach avoids the potential pitfalls of starting with 1-sulfonyl-4-aminopiperidine, where subsequent Cbz protection could lead to bis-protection or side reactions if not carefully controlled.[1][2]

Reaction Scheme

The synthesis proceeds via nucleophilic attack of the secondary piperidine nitrogen onto the electrophilic sulfur of methanesulfonyl chloride (MsCl).[1]

Figure 1: Reaction pathway for the sulfonylation of 4-(Cbz-amino)piperidine.

Reagents & Materials

| Reagent | CAS No.[1][3][4][5][6] | Role | Eq. | Notes |

| 4-(Cbz-amino)piperidine | 120278-07-1 | Substrate | 1.0 | Starting material (HCl salt or free base).[1][2] |

| Methanesulfonyl chloride (MsCl) | 124-63-0 | Reagent | 1.2 - 1.5 | Toxic/Lachrymator. Dispense in hood.[1][2] |

| Triethylamine (TEA) | 121-44-8 | Base | 2.0 - 3.0 | Scavenges HCl.[1][2] Use 3.0 eq if SM is HCl salt.[1] |

| Dichloromethane (DCM) | 75-09-2 | Solvent | - | Anhydrous preferred (0.1 - 0.2 M conc).[1][2] |

| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | Catalyst | 0.05 | Optional.[1][2] Accelerates sluggish reactions.[1] |

| 1M HCl (aq) | - | Workup | - | Removes unreacted amine/base.[1][2] |

Experimental Protocol

Step 1: Preparation of Reaction Mixture

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Dissolve 4-(Cbz-amino)piperidine (1.0 equiv) in anhydrous DCM (concentration ~0.15 M).

-

Note: If using the hydrochloride salt of the amine, ensure adequate suspension before adding base.

-

-

Base Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine (TEA) (2.0–3.0 equiv) dropwise.[1] Stir for 10 minutes.

-

Observation: The solution should become clear as the free base is liberated (if starting from salt).

-

Step 2: Sulfonylation

-

Addition of MsCl: Prepare a solution of Methanesulfonyl chloride (1.2 equiv) in a small volume of DCM.[1] Add this solution dropwise to the reaction mixture at 0°C over 15–20 minutes.

-

Reaction: Allow the mixture to warm naturally to Room Temperature (RT) . Stir for 2–4 hours.

-

Monitoring: Check progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.

-

Target Rf: Product will be less polar than the starting amine but distinct from non-polar impurities.

-

Visualization: UV (254 nm) and Ninhydrin stain (starting amine stains red/purple; product does not stain or stains faintly).[1]

-

Step 3: Workup & Isolation

-

Quench: Cool the mixture back to 0°C and quench by slow addition of saturated

solution. -

Extraction: Transfer to a separatory funnel. Separate the organic layer.[7] Extract the aqueous layer 2x with DCM.

-

Wash Sequence:

-

Drying: Dry over anhydrous

or

Step 4: Purification

-

Crude State: The product often solidifies upon concentration.

-

Recrystallization: If high purity is required, recrystallize from EtOAc/Hexanes or EtOH .[1]

-

Flash Chromatography: If impurities persist, purify on silica gel (Gradient: 0%

60% EtOAc in Hexanes).[1]

Process Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.[1][2]

Analytical Characterization (Expected)

-

1H NMR (400 MHz,

):

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of MsCl | Ensure DCM is anhydrous; minimize exposure to moisture.[1][2] Increase MsCl to 1.5 eq. |

| Bis-sulfonylation | Reaction too hot / Excess MsCl | Keep T < 5°C during addition.[1][2] Ensure Cbz group is intact on SM. |

| Impurity: Unreacted Amine | Insufficient Base or Time | Check pH (should be basic during reaction). Extend reaction time. Use Acid wash in workup.[1] |

| Oily Product | Residual Solvent | Dry under high vacuum for 12h.[1] Triturate with cold diethyl ether or pentane. |

Safety & Handling (MsCl)

-

Methanesulfonyl Chloride (MsCl): Highly toxic by inhalation and corrosive.[1][4] It is a lachrymator (induces tearing).

-

Engineering Controls: MANDATORY use of a functioning fume hood.

-

PPE: Neoprene or Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

-

Quenching Spills: Neutralize with dilute ammonia or sodium bicarbonate solution.[1] Do not wipe up concentrated spills with paper towels (fire hazard).

-

References

-

ChemicalBook. 4-(Cbz-Amino)-1-(methylsulfonyl)piperidine Synthesis Protocol. Retrieved from .[1]

-

National Institutes of Health (NIH). Synthesis of Aminoethyl-Substituted Piperidine Derivatives.[1][2] PMC Article.[1] Retrieved from .[1]

-

Fisher Scientific. Safety Data Sheet: Methanesulfonyl Chloride.[1] Retrieved from .[1]

-

PrepChem. General Procedures for Sulfonylation of Amines. Retrieved from .[1]

-

Sigma-Aldrich. Product Specification: 4-(Cbz-amino)-1-(methylsulfonyl)piperidine.[1][2] Retrieved from .[1][2]

Sources

- 1. americanelements.com [americanelements.com]

- 2. prepchem.com [prepchem.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. 1-Boc-4-Cbz-amino-piperidine | C18H26N2O4 | CID 1514305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(Cbz-aMino)-1-(Methylsulfonyl)piperidine synthesis - chemicalbook [chemicalbook.com]

Application Note: Strategic Solvent Selection for the Crystallization of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine

Introduction

The isolation of active pharmaceutical ingredients (APIs) in a highly pure and crystalline form is a critical determinant of drug product quality, influencing stability, bioavailability, and manufacturability.[1] 4-(Cbz-amino)-1-(methylsulfonyl)piperidine is a key intermediate in the synthesis of various pharmaceutical agents, and its purification via crystallization is a pivotal step in ensuring the final API meets stringent regulatory standards. The selection of an appropriate solvent system is the most critical parameter in developing a robust crystallization process.[2] An ideal solvent should exhibit a high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, thereby maximizing the yield of pure crystals upon cooling.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of a suitable solvent system for the crystallization of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine. We will explore the theoretical underpinnings of solvent selection, present a systematic experimental workflow for solvent screening and optimization, and provide detailed protocols for determining solubility and executing crystallization trials.

Physicochemical Properties of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine

A thorough understanding of the physicochemical properties of the target molecule is the foundation for a rational solvent selection strategy. The structure of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine is presented in Figure 1.

Figure 1. Chemical Structure of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine

Key Structural Features and Their Implications for Solubility:

-

Piperidine Ring: A saturated heterocyclic amine, contributing to some degree of polarity.

-

Methylsulfonyl Group (-SO₂CH₃): A highly polar and electron-withdrawing group, capable of acting as a hydrogen bond acceptor. This group significantly increases the polarity of the molecule.

-

Cbz-amino Group (-NH-Cbz): The carbobenzyloxy (Cbz) protecting group introduces a nonpolar aromatic ring (phenyl) and a polar carbamate linkage. The amide proton is a potential hydrogen bond donor, while the carbonyl oxygens are hydrogen bond acceptors.

-

Overall Polarity: The molecule possesses both polar (sulfonamide, carbamate) and nonpolar (benzyl group) moieties, suggesting it will be soluble in solvents of intermediate polarity or in solvent mixtures that can solvate both functionalities.[3]

Based on this structural analysis, we can hypothesize that solvents capable of hydrogen bonding and having a moderate to high dielectric constant will be good candidates for dissolving 4-(Cbz-amino)-1-(methylsulfonyl)piperidine.

Theoretical Framework for Solvent Selection

The adage "like dissolves like" is a fundamental principle in chemistry that guides solvent selection.[4] For crystallization, an ideal solvent should exhibit a steep solubility curve with respect to temperature. This means the compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.

Hansen Solubility Parameters (HSP):

A more quantitative approach to solvent selection involves the use of Hansen Solubility Parameters (HSP).[5][6] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are more likely to be miscible.[4] By determining or estimating the HSP of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine, one could theoretically screen for solvents with a close HSP match.

Experimental Workflow for Solvent Selection

A systematic and empirical approach is essential for identifying the optimal solvent system. The following workflow is recommended:

Caption: A systematic workflow for solvent selection and crystallization optimization.

Protocol 1: Initial Solvent Screening (Small-Scale)

Objective: To rapidly assess the approximate solubility of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine in a range of solvents at room temperature and elevated temperature.

Materials:

-

4-(Cbz-amino)-1-(methylsulfonyl)piperidine

-

A selection of solvents (see Table 1 for suggestions)

-

Small vials (e.g., 1-2 mL) with caps

-

Magnetic stirrer and stir bars

-

Hot plate

-

Vortex mixer

Procedure:

-

Place a small, known amount (e.g., 10 mg) of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine into each vial.

-

Add a small volume (e.g., 0.1 mL) of a solvent to the first vial.

-

Vortex or stir the mixture at room temperature for 1-2 minutes. Observe for dissolution.

-

If the solid dissolves, the compound is likely highly soluble at room temperature. Note this and proceed to the next solvent.

-

If the solid does not dissolve, add another small aliquot of the solvent (e.g., 0.1 mL) and repeat step 3. Continue this process up to a total volume of 1 mL.

-

If the solid still has not dissolved, gently heat the vial on a hot plate with stirring. Observe for dissolution.

-

Allow the heated solution to cool to room temperature and then in an ice bath. Observe for precipitate formation.

-

Record your observations for each solvent, noting whether the compound is very soluble, sparingly soluble, or insoluble at room and elevated temperatures, and whether a precipitate forms upon cooling.

Table 1. Suggested Solvents for Initial Screening

| Solvent Class | Examples | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Protic solvents capable of hydrogen bonding. Often effective for sulfonamides.[7] |

| Ketones | Acetone, Methyl Ethyl Ketone | Polar aprotic solvents with hydrogen bond accepting capabilities. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderately polar solvents. |

| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) | Aprotic solvents with moderate polarity. |

| Nitriles | Acetonitrile | Polar aprotic solvent. |

| Amides | N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc) | Highly polar aprotic solvents, often good for dissolving complex molecules. |

| Water | Highly polar protic solvent. | |

| Hydrocarbons | Heptane, Toluene | Nonpolar solvents, likely to be anti-solvents. |

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine in promising solvents at different temperatures.[8]

Materials:

-

4-(Cbz-amino)-1-(methylsulfonyl)piperidine

-

Selected solvents from Protocol 1

-

Thermostatically controlled shaker bath

-

HPLC or other suitable analytical method for quantification

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Scintillation vials with screw caps

Procedure:

-

Add an excess amount of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine to a vial containing a known volume of the selected solvent. Ensure there is undissolved solid present.

-

Place the sealed vials in a shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to reach equilibrium (typically 24-72 hours).[1]

-

After equilibration, allow the vials to stand undisturbed at the set temperature for the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial.

-

Accurately weigh the filtered solution.

-

Dilute the sample with a suitable mobile phase and analyze the concentration of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine using a validated HPLC method.

-

Repeat the procedure at a higher temperature (e.g., 50 °C or near the boiling point of the solvent).

-

Calculate the solubility in mg/mL or g/L.

Table 2. Hypothetical Solubility Data for 4-(Cbz-amino)-1-(methylsulfonyl)piperidine

| Solvent | Solubility at 25 °C (mg/mL) | Solubility at 50 °C (mg/mL) | Temperature Coefficient of Solubility |

| Isopropanol | 15 | 85 | High |

| Ethyl Acetate | 25 | 120 | High |

| Acetonitrile | 40 | 150 | High |

| Toluene | < 1 | 5 | Low |

| Water | < 1 | < 1 | - |

| Heptane | < 0.1 | < 0.1 | - |

This data is illustrative and should be determined experimentally.

Based on this hypothetical data, isopropanol, ethyl acetate, and acetonitrile would be promising candidates for single-solvent crystallization due to their significant increase in solubility with temperature. Toluene and heptane would be suitable anti-solvents.

Crystallization Methodologies and Protocols

Protocol 3: Single-Solvent Cooling Crystallization

Objective: To crystallize 4-(Cbz-amino)-1-(methylsulfonyl)piperidine from a single solvent by slow cooling.

Materials:

-

Crude 4-(Cbz-amino)-1-(methylsulfonyl)piperidine

-

A promising solvent (e.g., Isopropanol)

-

Erlenmeyer flask

-

Hot plate/stirrer

-

Condenser (optional)

-

Büchner funnel and vacuum flask

-

Filter paper

Procedure:

-

Place the crude 4-(Cbz-amino)-1-(methylsulfonyl)piperidine in an Erlenmeyer flask.

-

Add a minimal amount of the selected solvent (e.g., isopropanol) and bring the mixture to a gentle boil with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger crystals.

-

Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

-

Dry the crystals in a vacuum oven at a suitable temperature.

Protocol 4: Anti-solvent Crystallization

Objective: To induce crystallization by adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound.

Materials:

-

Crude 4-(Cbz-amino)-1-(methylsulfonyl)piperidine

-

A "good" solvent (e.g., Acetonitrile)

-

An "anti-solvent" (e.g., Heptane)

-

Erlenmeyer flask

-

Stirring plate and stir bar

-

Addition funnel or syringe pump

-

Büchner funnel and vacuum flask

-

Filter paper

Procedure:

-

Dissolve the crude 4-(Cbz-amino)-1-(methylsulfonyl)piperidine in a minimum amount of the "good" solvent (acetonitrile) at room temperature.

-

With gentle stirring, slowly add the anti-solvent (heptane) dropwise until the solution becomes turbid.

-

If turbidity persists, add a few drops of the good solvent to redissolve the precipitate.

-

Continue to add the anti-solvent slowly. The point of persistent turbidity is the saturation point.

-

Allow the solution to stir at room temperature for a period to allow for crystal growth.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Isolate the crystals by vacuum filtration, wash with the anti-solvent, and dry.

Characterization and Optimization

Following any crystallization experiment, it is crucial to characterize the resulting solid material to assess the success of the procedure.

Key Characterization Techniques:

-

Yield Calculation: Determine the percentage recovery of the crystalline material.

-

Purity Analysis (HPLC): Assess the chemical purity of the isolated crystals.

-

Melting Point: A sharp melting point is indicative of high purity.

-

Microscopy: Observe the crystal habit (shape) and size distribution.

-

X-Ray Powder Diffraction (XRPD): To identify the polymorphic form of the crystalline solid. Polymorphism can significantly impact the physical properties of the API.[9]

Optimization:

Based on the characterization results, the crystallization protocol can be optimized by adjusting parameters such as:

-

Cooling Rate: Slower cooling generally leads to larger, more well-defined crystals.

-

Solvent/Anti-solvent Ratio: Fine-tuning this ratio can impact yield and crystal size.

-

Agitation: The stirring rate can influence nucleation and crystal growth.

-

Seeding: Introducing a small number of crystals of the desired polymorph can control the crystal form and size.[10]

Conclusion

The selection of an appropriate solvent system is a critical, multi-faceted process in the development of a robust crystallization for 4-(Cbz-amino)-1-(methylsulfonyl)piperidine. A systematic approach, beginning with an understanding of the molecule's physicochemical properties and progressing through a logical experimental workflow, is paramount to success. By employing the protocols for solubility screening and crystallization trials outlined in this application note, researchers can efficiently identify and optimize a solvent system that delivers a high yield of pure, crystalline material with the desired physical attributes. This methodical approach not only enhances the quality of the final product but also provides a solid foundation for a scalable and reproducible manufacturing process.

References

-

Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

-

Gani, R., & High, M. S. (n.d.). Chapter 4 Solvent design for crystallization of pharmaceutical products. Request PDF. Retrieved from [Link]

-

Crystallography Class Notes. (2025, September 15). Polymorphism and its importance in pharmaceutical industry. Retrieved from [Link]

-

Pharmaceutical Technology. (2026, February 5). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]

-

APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 15). 4.4: Experiment 3 Notes. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Hansen solubility parameters: A quick review in pharmaceutical aspect. Retrieved from [Link]

-

Bellevue College. (n.d.). Experiment 3 Crystallization 21. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

Sources

- 1. raytor.com [raytor.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jocpr.com [jocpr.com]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. who.int [who.int]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine

Case ID: PUR-MS-CBZ-04 Status: Open Analyst: Senior Application Scientist

Executive Summary: The Chemistry of Your Impurities

Before troubleshooting, it is critical to understand the chemical environment. You are synthesizing a sulfonamide from a secondary amine (piperidine core) using methanesulfonyl chloride (MsCl).

The target molecule, 4-(Cbz-amino)-1-(methylsulfonyl)piperidine , possesses two distinct nitrogen species:

-

N1 (Piperidine Ring): Now a sulfonamide. This nitrogen is non-basic and electron-deficient due to the sulfonyl group.

-

N4 (Exocyclic Amine): Protected by a Carboxybenzyl (Cbz) group.[1][2] This is a carbamate, also non-basic and acid-stable under mild conditions.

The Purification Logic: Your major impurity is likely the unreacted starting material (4-(Cbz-amino)piperidine). Unlike your product, this starting material contains a free secondary amine, which is highly basic (pKa ~11) . We exploit this drastic pKa difference for purification.

Troubleshooting Guide (Q&A)

Q1: My product is isolating as a sticky yellow oil/gum, not a solid. How do I fix this?

Diagnosis: This is common for sulfonamides containing residual solvent or minor impurities (like Mesyl anhydride) that depress the melting point. Corrective Action:

-

Trituration: Dissolve the oil in a minimum amount of Ethyl Acetate (EtOAc), then slowly add Diethyl Ether (

) or Heptane while scratching the flask walls. This induces nucleation. -

Azeotropic Drying: If the oil is wet, dissolve in Dichloromethane (DCM) and evaporate three times to remove trapped water or alcohols.

-

Recrystallization: If trituration fails, proceed to the Recrystallization Protocol (Section 4).

Q2: TLC shows a persistent spot just below my product. Is this starting material?

Diagnosis: Yes. The starting amine is polar, but often streaks or runs close to the sulfonamide on silica. Corrective Action: The Acid Wash. Because your product (sulfonamide/carbamate) is non-basic, it will not protonate in dilute acid. The starting material (secondary amine) will protonate and move to the aqueous layer.

-

Protocol: Wash your organic phase with 1M HCl (2x).[3]

-

Caution: Do not use strong acids (like HBr or conc. HCl) or heat, as this may compromise the Cbz group [1].

Q3: I smell a sharp, acrid odor from the crude solid. What is it?

Diagnosis: This is likely Methanesulfonic Acid (MsOH) , a hydrolysis byproduct of excess MsCl.

Corrective Action:

Ensure a robust Saturated Sodium Bicarbonate (

Decision Logic & Workflow

The following diagram illustrates the purification logic tree based on the physicochemical properties of the impurities.

Figure 1: Purification logic flow. Note the critical Acid Wash step which selectively removes the basic starting material without affecting the non-basic product.

Standard Operating Procedures (SOPs)

SOP-A: The "pKa Swing" Workup (Recommended)

Use this protocol immediately after the reaction is complete.

-

Quench: Add water to the reaction mixture (equal vol. to solvent) to hydrolyze excess MsCl. Stir for 15 mins.

-

Extraction: Dilute with EtOAc or DCM. Separate phases.

-

Acid Wash (Critical): Wash the organic layer with cold 1M HCl (2 x 20 mL) .

-

Base Wash: Wash organic layer with Sat.

(2 x 20 mL) . -

Dry & Concentrate: Dry over

, filter, and concentrate in vacuo.

SOP-B: Recrystallization

Use this if the product is solid but colored, or if it remains oily.

| Parameter | Condition |

| Solvent System | Ethanol / Water (Most effective for sulfonamides) [2] |

| Alternative | Ethyl Acetate / Heptane |

| Temperature | Dissolve at boiling; crystallize at |

Protocol:

-

Dissolve crude solid in minimal boiling Ethanol (absolute).

-

Once dissolved, remove from heat.

-

Add warm water dropwise until a faint turbidity (cloudiness) persists.

-

Add one drop of Ethanol to clear the solution.

-

Allow to cool slowly to room temperature, then refrigerate (

). -

Filter crystals and wash with cold Ethanol/Water (1:1).

Impurity Profile & Solubility Data

Table 1: Solubility Profile Use this to design custom extractions.

| Solvent | Product Solubility | Impurity (Amine) Solubility | Impurity (MsOH) Solubility |

| Water (Neutral) | Insoluble | Insoluble | Soluble |

| Water (Acidic) | Insoluble | Soluble (Salt) | Soluble |

| DCM / EtOAc | Soluble | Soluble | Soluble |

| Hexanes | Insoluble | Insoluble | Insoluble |

Table 2: Chemical Resistance

| Functional Group | Stability to 1M HCl | Stability to 1M NaOH |

| Sulfonamide | Stable | Stable (Deprotonation possible at pH >11) |

| Cbz-Carbamate | Stable [1] | Stable (Slow hydrolysis at high temp) |

References

-

Greene, T.W., Wuts, P.G.M. (1999).[8] Protective Groups in Organic Synthesis. Wiley-Interscience.[8][9] (Cbz group stability data).

-

BenchChem Technical Support. (2025). Sulfonamide Synthesis with Primary Amines: Workup and Purification.

-

National Institutes of Health (NIH). (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs. (Demonstrates non-basic nature of sulfonamides).

Sources

- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. Cbz-Protected Amino Groups [organic-chemistry.org]

Technical Support Center: Purification of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine

This guide provides in-depth technical support for the purification of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine via recrystallization. It is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental challenges and refine their purification strategy. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible outcomes.

Troubleshooting Guide: Recrystallization Issues

This section addresses the most common problems encountered during the recrystallization of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine.

Question 1: My compound “oiled out” upon cooling instead of forming crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the impure compound. The presence of impurities can depress the melting point of your product, increasing the likelihood of this issue.

Causality & Solution Workflow:

-

High Impurity Load: A significant amount of impurities can lower the melting point of the mixture below the temperature at which it separates from the solution.

-

Solution: Consider a preliminary purification step. If your impurities are neutral or acidic, an acid-base extraction can be effective for purifying the weakly basic piperidine derivative before recrystallization.[1]

-

-

Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered process of crystal nucleation and growth.

-

Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.[2]

-

-

Inappropriate Solvent Choice: The solvent may be too "good" a solvent, meaning the compound remains highly soluble even at lower temperatures, or it may be too "poor," causing it to crash out of solution prematurely.

-

Solution: Re-heat the solution to redissolve the oil, then add a small amount of additional "good" solvent to decrease the saturation level.[3] If this fails, you may need to select a different solvent system entirely.

-

Question 2: I've cooled my solution, but no crystals have formed. What should I do?

Answer: The failure of a compound to crystallize from a cooled solution is typically due to one of two reasons: either the solution is not sufficiently saturated, or the energy barrier for crystal nucleation has not been overcome.

Troubleshooting Steps:

-

Induce Nucleation:

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide a surface for crystal nucleation.[3]

-

Seed Crystals: If you have a small amount of the solid product (even impure), add a tiny crystal to the solution. This provides a template for further crystal growth.[3]

-

-

Increase Concentration:

-

Evaporation: If nucleation techniques fail, you have likely used too much solvent.[3] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.

-

Anti-Solvent Addition: If you are using a single-solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes persistently cloudy. Then, add a drop or two of the "good" solvent to clarify and allow it to cool slowly.[2]

-

Question 3: My recrystallization resulted in a very low yield. What are the common causes and how can I improve recovery?

Answer: A low yield suggests that a significant portion of your target compound was lost during the process. This can happen at several stages of the recrystallization.

Potential Causes & Optimization Strategies:

-

Excessive Solvent: Using more solvent than the minimum required to dissolve the compound at high temperature is a primary cause of low recovery.[3] A larger volume of solvent will retain more of your compound in the "mother liquor" after cooling.

-

Optimization: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Work in small solvent additions.

-

-

Premature Crystallization: If the compound crystallizes during a hot filtration step (used to remove insoluble impurities), significant product loss can occur on the filter paper.

-

Optimization: Use a pre-heated funnel and flask for the hot filtration and perform the filtration as quickly as possible to prevent cooling.[2]

-

-

Incomplete Cooling: Not cooling the solution to a low enough temperature will leave more product dissolved in the solvent.

-

Optimization: After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

-

-

Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your purified product.

-

Optimization: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.

-

Frequently Asked Questions (FAQs)

Q: How do I choose the best solvent for recrystallizing 4-(Cbz-amino)-1-(methylsulfonyl)piperidine? A: The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point. Given the structure, which contains a carbamate, a sulfonyl group, and a piperidine ring, you should screen solvents of intermediate polarity. A rule of thumb is that solvents with functional groups similar to the compound may be good solubilizers.[4]

Start by testing small amounts (10-20 mg) of your crude material in different solvents like ethanol, isopropanol, or ethyl acetate.[2] A solvent/anti-solvent system, such as ethyl acetate/hexanes or acetone/water, is also a strong possibility.[5]

Q: Are the Cbz and methylsulfonyl functional groups stable during this procedure? A: Both the benzyloxycarbonyl (Cbz) protecting group and the methylsulfonyl (mesyl) group are generally robust and stable under standard recrystallization conditions. Carbamates can be susceptible to hydrolysis under strongly acidic or basic conditions, and elevated temperatures can accelerate this degradation.[6] Therefore, you should ensure your crude material and solvents are free from strong acids or bases.

Q: My purified crystals are still colored. How can I remove colored impurities? A: If your crystals have a persistent color (e.g., yellow or brown), this is often due to highly conjugated, non-polar impurities. These can sometimes be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.

Experimental Protocols & Data

Table 1: Solvent Screening Guide for 4-(Cbz-amino)-1-(methylsulfonyl)piperidine

| Solvent | Boiling Point (°C) | Polarity | Predicted Behavior |

| Isopropanol | 82 | Polar Protic | Good Candidate: Often a good choice for moderately polar compounds. |

| Ethanol | 78 | Polar Protic | Good Candidate: Similar to isopropanol, widely effective.[4] |

| Ethyl Acetate | 77 | Polar Aprotic | Good Candidate: The ester group may interact well with the carbamate.[4] |

| Acetone | 56 | Polar Aprotic | Possible "Good" Solvent: May be too effective, requiring an anti-solvent. |

| Hexanes/Heptane | ~69 / ~98 | Non-polar | Likely Anti-Solvent: Compound is expected to have low solubility. |

| Water | 100 | Very Polar | Unlikely Single Solvent: The organic nature of the molecule suggests low water solubility, but it could be used as an anti-solvent with a miscible organic solvent like acetone.[4] |

Protocol 1: Standard Single-Solvent Recrystallization

-

Dissolution: Place the crude 4-(Cbz-amino)-1-(methylsulfonyl)piperidine in an Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent (e.g., isopropanol).

-

Heating: Heat the mixture to a gentle boil with stirring. Continue to add the solvent in small increments until the solid is completely dissolved. Avoid adding a large excess of solvent.[2]

-

(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

-

Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through fluted filter paper into a pre-heated, clean Erlenmeyer flask.[2]

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Visualization of Workflows

References

- BenchChem. (2025).

-

ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? ResearchGate. [Link]

- BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

-

ResearchGate. (2015). Methyl carbamate purification by extraction and recrystallization. ResearchGate. [Link]

-

Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.

- Google Patents. (1999). CN1237577A - Method for refining carbamates compound.

- BenchChem. (2025).

-

ACS Publications. (2015). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. [Link]

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

Sources

optimizing temperature for 4-(Cbz-amino)-1-(methylsulfonyl)piperidine reaction

Part 1: Core Directive & Thermodynamic Rationale

The Thermodynamic Challenge

The synthesis of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine involves the N-sulfonylation of 4-(Cbz-amino)piperidine using methanesulfonyl chloride (MsCl). This reaction is highly exothermic .[1]

The critical failure point in this synthesis is not the reaction rate, but the heat management during reagent addition . MsCl is a "hot" electrophile. Upon contact with the secondary amine of the piperidine ring, it releases significant enthalpy (

Why Temperature Control is Non-Negotiable:

-

The Sulfene Pathway: At elevated temperatures (

C during addition), MsCl can undergo E1cB elimination (mediated by the base, e.g., Triethylamine) to form a highly reactive sulfene intermediate ( -

HCl Generation: The reaction generates stoichiometric HCl. While the base neutralizes this, localized "hot spots" of acidic pH at high temperatures can compromise the Cbz (Carboxybenzyl) protecting group, which is acid-sensitive at elevated temperatures, leading to deprotection and complex impurity profiles [2].

Part 2: Standardized Optimization Protocol

Objective: Maximize yield and purity of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine (CAS: 402927-96-2).

Reagents & Stoichiometry Table

| Component | Role | Eq. | Notes |

| 4-(Cbz-amino)piperidine | Substrate | 1.0 | Dissolve completely before cooling. |

| Methanesulfonyl Chloride (MsCl) | Electrophile | 1.1 - 1.2 | CRITICAL: Freshly distilled or high purity. |

| Triethylamine (TEA) | Base | 1.5 - 2.0 | Scavenges HCl. Must be anhydrous. |

| Dichloromethane (DCM) | Solvent | 10-15 Vol | Anhydrous. High thermal conductivity. |

Step-by-Step Thermal Gating Workflow

Phase 1: System Preparation (Ambient Temp)

-

Charge reaction vessel with 4-(Cbz-amino)piperidine and DCM .

-

Add TEA while stirring. Ensure full dissolution.

-

Checkpoint: Verify water content is <0.05% (Karl Fischer) to prevent MsCl hydrolysis.

Phase 2: The "Thermal Lock" (Target: 0°C to -5°C)

-

Submerge the reaction vessel in an ice/salt bath or cryostat.

-

Allow internal temperature to equilibrate to 0°C .

-

Why? This kinetic control suppresses the E1cB sulfene pathway and manages the exotherm of the upcoming addition.

Phase 3: Controlled Addition (Max Exotherm)

-

Dilute MsCl in a small volume of DCM (optional but recommended for scale >10g).

-